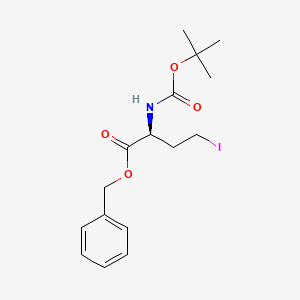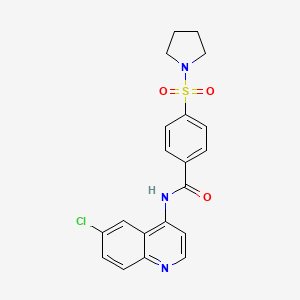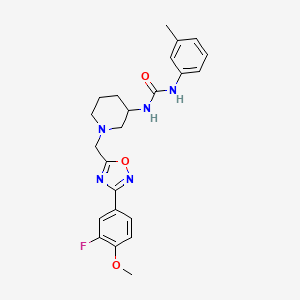
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a complex organic compound known for its significant applications in scientific research. This compound possesses unique structural features and exhibits various chemical behaviors, making it a valuable subject of study in multiple scientific fields.
準備方法
The preparation of 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea involves synthetic routes that integrate multiple reaction steps.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the oxadiazole ring: A condensation reaction between 3-fluoro-4-methoxybenzohydrazide and an appropriate carbonyl compound forms the oxadiazole ring under acidic or basic conditions.
Step 2: Introduction of the piperidine ring: The oxadiazole intermediate is further reacted with 3-chloromethyl piperidine under heating to form the piperidine substituent.
Step 3: Urea formation: The final step involves the reaction between the piperidine-oxadiazole intermediate and m-tolyl isocyanate to form the urea derivative.
Industrial Production Methods:
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis techniques to enhance reaction yields and purity.
化学反応の分析
1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions due to its diverse functional groups:
Types of Reactions:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The urea group can undergo reduction under specific conditions to form corresponding amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or borane complexes.
Nucleophiles like thiolates or amines for substitution reactions.
Major Products Formed:
Oxidized phenol derivatives.
Reduced amine derivatives.
Substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
This compound finds its applications across a wide range of scientific domains:
Chemistry: It serves as a valuable intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biological assays to study enzyme interactions and inhibition mechanisms.
Medicine: It shows potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Industry: The compound is employed in the development of advanced materials and as a precursor for agrochemical production.
作用機序
The mechanism by which 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound primarily targets specific enzymes and receptors involved in inflammatory and neoplastic processes.
Pathways Involved: It modulates signal transduction pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in tumor cells.
類似化合物との比較
Other urea derivatives with different aryl groups.
Compounds containing piperidine or oxadiazole rings but lacking the specific substituents.
This compound's unique structure and diverse reactivity make it a valuable tool for scientific research and potential therapeutic applications.
特性
IUPAC Name |
1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQXNIPXPMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
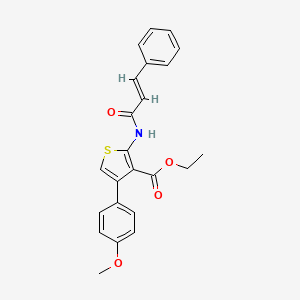
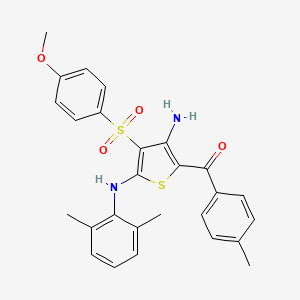
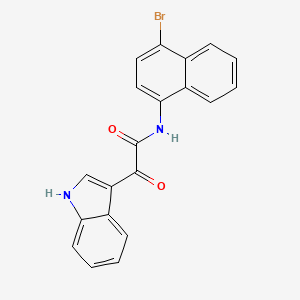
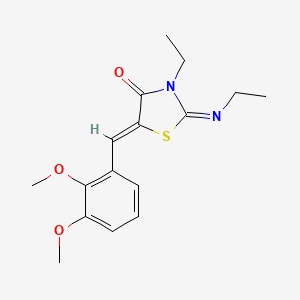

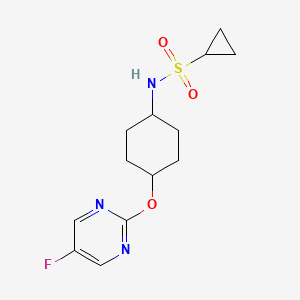
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2573216.png)
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)
